(+)-Coumachlor

CAS No.: 95271-89-9

Cat. No.: VC3007731

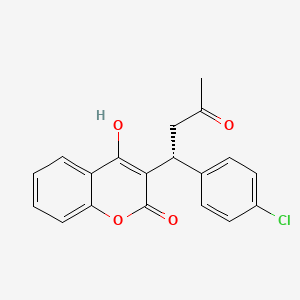

Molecular Formula: C19H15ClO4

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95271-89-9 |

|---|---|

| Molecular Formula | C19H15ClO4 |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 |

| Standard InChI Key | DEKWZWCFHUABHE-OAHLLOKOSA-N |

| Isomeric SMILES | CC(=O)C[C@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O |

| SMILES | CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O |

| Canonical SMILES | CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O |

Introduction

Physical and Chemical Properties

Structure and Molecular Characteristics

(+)-Coumachlor is characterized by a basic hydroxycoumarin structure with a chiral center that gives rise to its specific optical activity. As one of two enantiomers of Coumachlor, it shares the general physical properties of the racemic mixture while possessing unique stereochemical characteristics.

Physical Properties

The following table outlines the known physical properties of Coumachlor, which would apply to the (+) enantiomer with potentially slight variations in certain parameters:

Chirality and Stereochemical Properties

The chirality of (+)-Coumachlor is a defining feature that distinguishes it from the (-) enantiomer. Modern chromatographic techniques enable the separation of these enantiomers, allowing for the study of their individual properties. Research indicates that both enantiomers of Coumachlor can be separated using specialized chromatographic methods, including β-cyclodextrin columns in HPLC-MS-MS systems with detection limits in the nanogram range .

Analytical Applications

Chromatographic Separation

(+)-Coumachlor has significant applications in analytical chemistry, particularly as an internal standard for chiral separations. Advanced separation techniques have been developed to isolate and identify both enantiomers of Coumachlor. These include:

-

HPLC-MS-MS separation using β-cyclodextrin columns, which allows for reproducible separation of both enantiomers with high sensitivity and low detection limits .

-

Chiral micellar electrokinetic chromatography-mass spectrometry (MEKC-MS) using polymeric chiral surfactants such as polysodium N-undecanoyl-L,L-leucylvalinate (poly-L,L-SULV) as a pseudostationary phase .

Role as Internal Standard

The compound serves as an effective internal standard for the simultaneous enantioseparation of warfarin enantiomers . This application is particularly valuable in pharmaceutical analysis and clinical testing, where accurate quantification of warfarin enantiomers is essential for therapeutic monitoring.

Complexation Chemistry

Lanthanide Complexes

An interesting aspect of Coumachlor chemistry is its ability to form complexes with lanthanide ions. These complexes have been synthesized and characterized in research settings:

-

Complexes of the type Ln(HC)₃- nH₂O (where Ln = Ce, La, Nd; HC = Coumachlor) have been synthesized by reacting Coumachlor sodium salt with appropriate lanthanide nitrates .

-

Structural characterization through elemental analysis, conductivity measurements, IR spectroscopy, and ¹H-NMR spectroscopy indicates that Coumachlor acts as a bidentate ligand, with both the lactone and keto-carbonyl groups bonding to the metal ion .

-

These complexes demonstrate non-electrolytic behavior based on conductivity measurements .

Cytotoxic Properties

The lanthanide complexes of Coumachlor have shown noteworthy cytotoxic properties:

-

Complexes formed with Coumachlor exhibit greater cytotoxicity compared to similar complexes with warfarin .

-

The cerium complex with Coumachlor demonstrates particularly high cytotoxic activity in laboratory testing .

-

MTT assays have been used to evaluate the cytotoxic effects of these complexes on cell lines, with significant growth inhibition observed .

Biological Activity and Applications

Rodenticide Properties

Like the racemic mixture, (+)-Coumachlor is expected to demonstrate anticoagulant properties that form the basis for its historical use as a rodenticide. Research comparing Coumachlor with other anticoagulant rodenticides notes:

-

Coumachlor shows some degree of unacceptability at approximately 0.05% concentration levels in rodent bait formulations .

-

Comparative studies with warfarin indicate similar effectiveness at certain concentrations, though palatability concerns may affect practical applications .

Structure-Activity Relationships

The relationship between the stereochemical properties of (+)-Coumachlor and its biological activity represents an important area of research, particularly when comparing effects to other hydroxycoumarin compounds. The specific stereochemistry may influence:

-

Binding affinity to target enzymes in the coagulation cascade

-

Metabolic pathways and elimination rates

-

Distribution in biological systems

Synthesis and Production

Chiral Separation Techniques

The production of pure (+)-Coumachlor typically involves the synthesis of racemic Coumachlor followed by chiral separation. Modern techniques for the separation of Coumachlor enantiomers include:

-

Chiral HPLC using specialized stationary phases

-

Electrokinetic chromatography with chiral selectors

-

Crystallization methods using chiral resolving agents

These techniques allow for the isolation of the pure (+) enantiomer for analytical, research, or specialized applications.

Comparative Studies

Relationship to Warfarin

Coumachlor shares structural similarities with warfarin, another important anticoagulant compound. Both compounds:

-

Belong to the hydroxycoumarin class

-

Exist as enantiomeric pairs with distinct properties

-

Demonstrate anticoagulant activity

-

Can be analyzed using similar analytical techniques

Separation studies frequently involve both compounds, with Coumachlor often serving as an internal standard for warfarin analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume